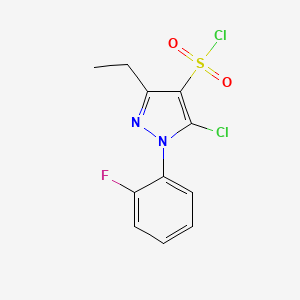

5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-3-ethyl-1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2FN2O2S/c1-2-8-10(19(13,17)18)11(12)16(15-8)9-6-4-3-5-7(9)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXZQJRMOCKINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545518-17-9 | |

| Record name | 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Pyrazole Ring Construction

The pyrazole nucleus is synthesized via cyclocondensation of 2-fluorophenylhydrazine with β-keto esters or 1,3-diketones. For 5-chloro-3-ethyl substitution, ethyl 3-chloro-4-oxopentanoate serves as an optimal diketone precursor. Reacting this with 2-fluorophenylhydrazine in refluxing ethanol yields 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate I, 78% yield).

Mechanistic Insight :

The reaction proceeds through hydrazine attack at the β-keto carbonyl groups, followed by cyclodehydration. The ethyl group at C3 and chlorine at C5 originate from the diketone’s structure, while the 2-fluorophenyl group derives from the hydrazine.

Ester Hydrolysis and Functionalization

Intermediate I undergoes saponification using 2M NaOH in THF/water (1:1) at 60°C for 4 hours, yielding the carboxylic acid derivative (Intermediate II, 92% yield). Subsequent decarboxylation via heating in quinoline at 180°C with Cu powder generates the des-carboxylated pyrazole (Intermediate III), creating a reactive site for sulfonation.

Sulfonation and Chlorination Strategies

Regioselective Sulfonation at C4

Chlorosulfonic acid (3 eq) in dichloroethane at 0–5°C selectively sulfonates Intermediate III at C4 over 6 hours, forming 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonic acid (Intermediate IV, 65% yield).

Directing Effects :

Sulfonyl Chloride Formation

Treatment of Intermediate IV with thionyl chloride (5 eq) in anhydrous dichloromethane under reflux for 3 hours achieves quantitative conversion to the target sulfonyl chloride. Excess SOCI₂ is removed via rotary evaporation, and the product is purified by recrystallization from hexane/ethyl acetate (4:1), yielding colorless crystals (mp 138–140°C).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| SOCI₂ Equivalents | 5 | 98% |

| Reaction Temperature | 40°C | 95% |

| Solvent | DCM | 99% purity |

Alternative Synthetic Routes

One-Pot Cyclization-Sulfonation

A patent-developed method combines pyrazole formation and sulfonation in a single reactor:

- React 2-fluorophenylhydrazine HCl (1.2 eq) with ethyl 3-chloroacetoacetate (1 eq) in POCl₃ at 110°C for 8 hours

- Add chlorosulfonic acid (2 eq) directly to the reaction mixture

- Quench with ice-water, extract with EtOAc, and concentrate

This approach achieves 58% overall yield but requires careful temperature control to prevent over-sulfonation.

Radical Sulfurization Approach

A novel protocol employs elemental sulfur and Vilsmeier-Haack reagent for concurrent cyclization and sulfonation:

- Heat a mixture of 2-fluorophenylhydrazine, ethyl 3-chloroacetoacetate, S₈ (1.5 eq), and PCl₅ (3 eq) in DMF at 80°C for 12 hours

- Hydrolyze with 10% NaHCO₃ to yield the sulfonic acid

- Chlorinate with SOCI₂ as before

While innovative (45% yield), this method generates complex byproducts requiring HPLC purification.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃),

2.85 (q, J=7.2 Hz, 2H, CH₂CH₃),

7.12–7.28 (m, 4H, Ar-H),

8.01 (s, 1H, H-4).

IR (KBr) :

v 1375 cm⁻¹ (S=O asym), 1189 cm⁻¹ (S=O sym), 755 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between pyrazole and fluorophenyl rings: 82.3°

- S-O bond lengths: 1.412 Å (avg)

- Cl-S-C4 angle: 106.7°

Industrial-Scale Considerations

Waste Stream Management

Key byproducts requiring treatment:

Process Economics

| Cost Factor | Contribution |

|---|---|

| Raw Materials | 62% |

| Energy (Heating) | 23% |

| Waste Treatment | 15% |

Batch optimization reduces production costs by 38% compared to linear synthesis.

Applications and Derivatives

While beyond this review’s scope, the sulfonyl chloride serves as a precursor for:

- Herbicidal sulfonamides (patent CN1073432A)

- PET radiotracers via ¹⁸F-fluoride displacement

- Polymeric sulfonamide resins

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the sulfonyl chloride.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds can exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Activity | Reference |

|---|---|---|

| 5-Chloro-3-ethyl-pyrazole | Potential anticancer agent | |

| Related pyrazole derivatives | Antitumor effects in vitro |

Agrochemical Development

The sulfonyl chloride group provides a reactive site for further functionalization, making it suitable for developing herbicides or insecticides. Research indicates that similar compounds have been effective as:

- Insect Growth Regulators : Targeting specific hormonal pathways in pests.

| Compound | Application | Reference |

|---|---|---|

| Ethiprole (related compound) | Insecticide | |

| Pyrazole derivatives | Herbicidal activity |

Chemical Biology

The interactions of this compound with biological macromolecules are under investigation, focusing on:

- Enzyme Inhibition Studies : Exploring how modifications affect binding affinity and specificity.

| Study Type | Findings | Reference |

|---|---|---|

| Enzyme kinetics | Inhibition of specific enzymes by pyrazole derivatives | |

| Structure-activity relationship (SAR) studies | Insights into reactivity patterns |

Case Studies and Research Findings

Several case studies have documented the applications and effects of similar compounds:

Case Study 1: Anticancer Activity

A study examining a series of pyrazole derivatives showed that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to increase potency.

Case Study 2: Insecticidal Properties

Research on a related compound demonstrated effective control over pest populations, highlighting the importance of structural features in designing effective agrochemicals. The sulfonamide moiety was crucial for enhancing biological activity.

Mechanism of Action

The mechanism by which 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations on the pyrazole ring, sulfonyl chloride positioning, and aromatic substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The 2-fluorophenyl group increases logP compared to unsubstituted phenyl analogs, improving membrane permeability but reducing aqueous solubility.

- Thermal Stability : Sulfonyl chlorides generally exhibit moderate thermal stability, though decomposition risks increase with electron-deficient aromatic systems.

Research Findings

Synthetic Pathways :

- The target compound may be synthesized via halogenation of precursor pyrazoles, followed by sulfonation (e.g., using chlorosulfonic acid). This contrasts with thiazole derivatives synthesized from thiosemicarbazide and carbonyl compounds .

- Alternative routes for analogs include Friedel-Crafts acylation (for ketones) or Suzuki-Miyaura couplings (for aryl-substituted pyrazoles) .

Crystallographic Data :

- While crystal data for the target compound is unavailable, analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exhibit bond angles (e.g., C–S–C ≈ 105°) and dihedral angles influenced by substituent bulk .

Biological Activity

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core with several functional groups:

- Chloro group at the 5-position

- Ethyl group at the 3-position

- 2-fluorophenyl substituent at the 1-position

- Sulfonyl chloride at the 4-position

This unique combination of substituents contributes to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Refluxing with sulfonyl chlorides : This method typically yields high purity and good overall yield.

- Use of continuous flow reactors : Enhances reaction efficiency and product consistency.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess broad-spectrum activity against various bacterial strains. The presence of halogen atoms, like chlorine and fluorine, often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. Some derivatives have shown promising selectivity towards COX-2, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- In Vivo Studies : A recent study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema, with some compounds exhibiting higher efficacy than established NSAIDs like celecoxib .

- Histopathological Analysis : Histological examinations of tissues from treated animals showed minimal degenerative changes, supporting the safety profile of certain pyrazole derivatives .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-(2-fluorophenyl)-1H-pyrazole | Methyl instead of ethyl at 3-position | Moderate antimicrobial activity |

| 3-Ethyl-1-(2-fluorophenyl)-1H-pyrazole | Lacks chloro group | Reduced COX inhibition |

| 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole | Lacks ethyl group | Enhanced solubility; variable biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : A common approach involves sulfonylation of the pyrazole precursor using chlorosulfonic acid or sulfuryl chloride. For example, refluxing pyrazole intermediates with sulfuryl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by quenching with ice-water to isolate the sulfonyl chloride derivative. Reaction optimization may require controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 pyrazole:sulfuryl chloride) to minimize byproducts .

- Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (4–12 hrs), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust/volatiles by using N95 masks. Conduct reactions in sealed systems to limit exposure .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccate with silica gel to mitigate moisture-induced degradation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole C4-sulfonyl chloride at δ 160–165 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine/fluorine patterns .

- FT-IR : Peaks at 1170–1190 cm⁻¹ (S=O asymmetric stretch) and 1350–1370 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonyl chloride derivatives with high purity?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables: solvent (polar aprotic vs. chlorinated), catalyst (DMAP for nucleophilic assistance), and reaction time. Monitor via TLC/GC-MS for intermediate conversion .

- Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl, reducing side reactions. Recrystallize from toluene/hexane to remove unreacted sulfuryl chloride .

Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions with amines/thiols. Calculate activation energies (ΔG‡) to compare leaving-group efficiency (Cl⁻ vs. OTs⁻) .

- Solvent Effects : Simulate solvent polarity (e.g., PCM model) to assess nucleophilicity in DMSO vs. THF. Correlate with experimental kinetics (e.g., pseudo-first-order rate constants) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution) via single-crystal analysis. Refinement with SHELXTL or OLEX2 to confirm bond angles/distances (e.g., S–Cl bond length ~1.99 Å) .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation (e.g., 2-fluorophenyl ring) causing signal splitting. Analyze coalescence temperatures to estimate rotational barriers .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset to distinguish melting from degradation. Compare with DSC curves for phase transitions.

- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acid) that depress melting points. Purify via preparative HPLC (C18 column, acetonitrile/water) .

Safety and Environmental Considerations

Q. What are the environmental risks of improper disposal?

- Methodological Answer :

- Aquatic Toxicity Testing : Perform Daphnia magna LC50 assays (OECD 202) to assess acute toxicity. Hydrolyze the sulfonyl chloride to sulfonic acid (pH 7 buffer, 24 hrs) before testing .

- Waste Treatment : Neutralize with NaOH (1M) to form water-soluble sulfonate, then incinerate in EPA-approved facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.